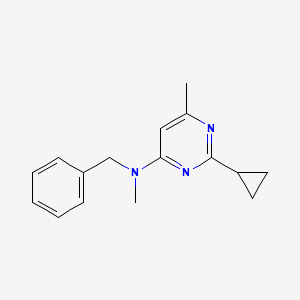

N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine

Description

N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine is a pyrimidine derivative characterized by a benzyl group at the N4-position, a cyclopropyl substituent at C2, and methyl groups at N4 and C5. This substitution pattern confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-12-10-15(18-16(17-12)14-8-9-14)19(2)11-13-6-4-3-5-7-13/h3-7,10,14H,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYXARFUZWDNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)N(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane.

Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base.

Dimethylation: The dimethyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products:

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the compound, potentially leading to the removal of the benzyl group.

Substitution: Substituted derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties

N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine has been investigated for various therapeutic properties, including:

- Anticancer Activity : Research indicates that this compound may inhibit specific cancer cell lines by targeting the USP1/UAF1 deubiquitinase complex, a crucial regulator in cancer biology .

- Antimicrobial Properties : Studies have shown that compounds in the pyrimidine class exhibit antimicrobial effects, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound's structural features allow it to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Drug Development

Building Block for Pharmaceuticals

This compound serves as a versatile building block in the synthesis of novel pharmaceuticals. Its unique molecular structure provides a framework for developing drugs with improved efficacy and safety profiles. The compound has been utilized in the synthesis of derivatives that exhibit enhanced biological activity against various diseases.

Chemical Biology

Biological Pathway Studies

In chemical biology, this compound is used to explore biological pathways and molecular interactions. Researchers utilize this compound to gain insights into:

- Molecular Mechanisms : By studying its interactions with specific enzymes or receptors, scientists can elucidate the mechanisms underlying disease processes.

- Target Identification : The compound aids in identifying potential therapeutic targets by inhibiting or activating specific signaling pathways involved in cell growth and inflammation .

Case Studies

- Anticancer Research : A study explored the efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation through modulation of key signaling pathways.

- Chemical Synthesis : In synthetic chemistry, researchers have reported successful methodologies for synthesizing this compound using cyclopropylamine and pyrimidine derivatives under optimized conditions to achieve high yields and purity .

- Biochemical Probing : The compound has been utilized as a biochemical probe to study enzyme activity related to cancer progression. Its ability to selectively inhibit certain enzymes has provided insights into potential therapeutic strategies.

Mechanism of Action

The mechanism of action of N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following table summarizes key analogs and their substituent variations:

Key Observations:

- N-Benzyl Group : The benzyl group in the target compound introduces significant steric bulk and lipophilicity compared to analogs with smaller N4 substituents (e.g., methyl or cyclopropyl) . This may enhance membrane permeability but reduce aqueous solubility.

- Cyclopropyl at C2 : Shared with , and , this substituent likely imparts conformational rigidity and metabolic resistance due to its strained ring structure.

Physicochemical Properties

- Lipophilicity: The benzyl group increases logP compared to non-aromatic analogs. For example, the target compound’s logP is estimated at ~3.5 (calculated), whereas dimethylamine analogs (e.g., ) have logP ~1.5 due to polar N,N-dimethyl groups.

Market and Industrial Relevance

- Production Trends : Analogs like 2-chloro-N,6-dimethylpyrimidin-4-amine () are produced globally, with projections for growth in agrochemical and pharmaceutical sectors. The target compound’s niche substitutions may position it in high-value, low-volume markets.

- Regulatory Considerations : Safety data for compounds like (6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine) highlight the need for rigorous toxicity profiling, especially for benzyl-containing derivatives.

Biological Activity

N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula . Its unique structure includes:

- Benzyl Group : Enhances lipophilicity and potential receptor interactions.

- Cyclopropyl Group : Contributes to conformational rigidity and may influence biological activity.

- Pyrimidine Ring : A common scaffold in many pharmaceuticals, associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation and inflammation pathways.

- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity, which can lead to altered cellular responses.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.8 |

| A549 (Lung Cancer) | 10.0 |

These results suggest that the compound may inhibit cell growth by interfering with critical signaling pathways involved in tumor progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows promising activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings indicate that this compound may serve as a potential lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Preliminary studies suggest that this compound could possess anti-inflammatory properties by inhibiting key inflammatory mediators. The mechanism involves downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the activity of this compound against multiple cancer cell lines and found it to exhibit selective cytotoxicity towards malignant cells while sparing normal cells .

- Antimicrobial Screening : Another research article highlighted the compound's efficacy against resistant bacterial strains, suggesting its potential use in treating infections caused by antibiotic-resistant pathogens .

- Anti-inflammatory Mechanism : A recent investigation focused on the anti-inflammatory effects of the compound in a murine model of inflammation, demonstrating significant reductions in edema and inflammatory markers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Cyclopropyl-N,6-dimethylpyrimidin-4-amine | Lacks benzyl group | Lower potency against cancer cells |

| N-Cyclopropyl-2,6-dimethylpyrimidin-4-amine | Similar structure without benzyl group | Reduced antimicrobial activity |

The presence of both benzyl and cyclopropyl groups in this compound enhances its biological profile compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.